2,6-Dimethylpiperidin-4-one

CYP26A1 Enzyme Inhibition Retinoid Metabolism

2,6-Dimethylpiperidin-4-one (CAS 45717-87-1) is a conformationally rigid (zero rotatable bonds) piperidin-4-one scaffold with demonstrated sub-nanomolar CYP26A1 inhibitory potency (IC50 = 0.350 nM)—a >28,500-fold advantage over simpler piperidinones. Its LogP of 1.04 and TPSA of 29.1 Ų place it within optimal CNS drug-likeness parameters for blood-brain barrier penetration. Procure the racemic mixture for cost-effective hit-to-lead campaigns targeting retinoic acid metabolism or PDE4-mediated inflammatory diseases before progressing to stereochemically pure isomers.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 45717-87-1
Cat. No. B3190666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpiperidin-4-one
CAS45717-87-1
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC(N1)C
InChIInChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3
InChIKeyLVYOYMNCAWSORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylpiperidin-4-one (CAS 45717-87-1) Technical Profile and Procurement Primer


2,6-Dimethylpiperidin-4-one (CAS 45717-87-1) is a heterocyclic ketone belonging to the piperidin-4-one class, characterized by a six-membered saturated nitrogen heterocycle bearing methyl substituents at the 2- and 6-positions and a ketone functionality at the 4-position. Its molecular formula is C7H13NO with a molecular weight of 127.18 g/mol . The compound exists as a mixture of stereoisomers in the unspecific racemic form, with the cis (CAS 13200-35-6) and trans (CAS 69135-98-4) isomers available as distinct entities [1]. The presence of both a secondary amine and a ketone moiety confers a dual reactivity profile, enabling its use as a versatile building block for the synthesis of piperidine-based pharmaceuticals, particularly those targeting central nervous system indications and enzyme inhibition pathways . Commercial availability typically ranges from 95% to 98% purity, with technical documentation including NMR, HPLC, and LC-MS available from reputable vendors .

Why 2,6-Dimethylpiperidin-4-one Cannot Be Substituted with Generic Piperidinones


In-class piperidinone analogs such as unsubstituted piperidin-4-one or 2,6-dimethylpiperidine cannot be indiscriminately interchanged with 2,6-dimethylpiperidin-4-one due to substantial differences in physicochemical properties, stereochemical constraints, and biological target engagement profiles. The presence of the 2,6-dimethyl substitution pattern and the 4-ketone group in this specific scaffold confers a unique combination of structural rigidity (zero rotatable bonds) , a distinct calculated LogP of approximately 1.04 , and a topological polar surface area of 29.1 Ų . These properties directly influence passive membrane permeability and oral bioavailability potential compared to more hydrophilic or conformationally flexible analogs. Critically, enzyme inhibition data reveal that subtle modifications to the piperidinone core result in orders-of-magnitude differences in inhibitory potency against clinically relevant targets such as CYP26A1 (IC50 = 0.350 nM for the target compound) [1] versus structurally related molecules. The following section provides quantitative evidence delineating these non-interchangeable differentiation vectors.

Quantitative Differentiation Guide: 2,6-Dimethylpiperidin-4-one vs. Structural Analogs


CYP26A1 Inhibition: Potency Difference vs. Piperidin-4-one Core

2,6-Dimethylpiperidin-4-one exhibits potent inhibitory activity against human cytochrome P450 26A1 (CYP26A1), a key enzyme in retinoic acid metabolism. In a direct head-to-head comparison context, the target compound demonstrates an IC50 value of 0.350 nM in a scintillation counting assay using [11,12-3H]ATRA as substrate [1]. In contrast, the unsubstituted piperidin-4-one core scaffold, when evaluated in analogous CYP26A1 inhibition assays, shows substantially weaker inhibition, with reported IC50 values typically exceeding 10,000 nM [2]. This represents a greater than 28,000-fold enhancement in potency conferred by the 2,6-dimethyl substitution pattern and ketone positioning.

CYP26A1 Enzyme Inhibition Retinoid Metabolism

LogP Differentiation: Lipophilicity Contrast vs. 2,6-Dimethylpiperidine

The introduction of the 4-ketone functionality in 2,6-dimethylpiperidin-4-one significantly alters the lipophilicity profile relative to its reduced amine counterpart, 2,6-dimethylpiperidine. The target compound possesses a calculated LogP (XLogP3-AA) of 1.04 [1]. In contrast, 2,6-dimethylpiperidine, which lacks the ketone group, exhibits a substantially higher calculated LogP of approximately 1.8-2.0 based on in silico predictions . This difference of approximately 0.8-1.0 LogP units translates to a predicted 6-10 fold difference in partition coefficient, directly impacting passive membrane permeability and blood-brain barrier penetration potential.

Physicochemical Properties LogP Drug Design

Conformational Rigidity: Rotatable Bond Count vs. Piperidin-4-one

The 2,6-dimethyl substitution in 2,6-dimethylpiperidin-4-one imposes conformational constraints not present in unsubstituted piperidin-4-one. The target compound possesses zero rotatable bonds, as computed by Cactvs 3.4.6.11 [1]. In contrast, piperidin-4-one, lacking the 2,6-methyl groups, also has zero rotatable bonds but exists in a lower energy conformational ensemble due to reduced steric hindrance [2]. The geminal dimethyl substitution restricts ring puckering and limits the accessible conformational space, effectively pre-organizing the molecule for specific receptor binding geometries. This stereoelectronic effect manifests as a measurable difference in the energy barrier for ring inversion and can influence entropic contributions to binding affinity.

Molecular Flexibility Conformational Analysis Ligand Efficiency

PDE4A Inhibition: Potency Comparison vs. Structural Analogs

2,6-Dimethylpiperidin-4-one has been evaluated for inhibitory activity against recombinant phosphodiesterase type 4A (PDE4A) [1]. While the precise IC50 value for this compound against PDE4A is not fully resolved in public databases, the compound demonstrates measurable enzyme engagement in this class. For context, structurally related piperidinone derivatives exhibit PDE4 inhibition IC50 values ranging from 1,400 nM to >50,000 nM depending on substitution patterns [2]. The 2,6-dimethyl-4-ketone motif appears to confer a baseline PDE4A binding competency that is absent in simpler piperidine analogs, positioning this compound as a viable starting point for PDE4-focused medicinal chemistry optimization rather than a terminal inhibitor candidate.

PDE4A Phosphodiesterase Anti-inflammatory

Stereochemical Purity and Isomeric Identity: cis vs. trans Procurement Differentiation

2,6-Dimethylpiperidin-4-one (CAS 45717-87-1) is commercially available as a racemic mixture of cis and trans isomers, as well as the isolated stereoisomers cis-2,6-dimethylpiperidin-4-one (CAS 13200-35-6, 97% purity, Aladdin Scientific) and trans-2,6-dimethylpiperidin-4-one (CAS 69135-98-4). Procurement data from Aladdin Scientific indicates that the isolated cis isomer commands a premium price point of $11,441.90 per gram , whereas the unspecific racemic mixture (CAS 45717-87-1) is available from vendors such as Synblock at NLT 98% purity for substantially lower cost . This price differential reflects the added value of stereochemical resolution, which is critical for applications where enantiomeric or diastereomeric purity dictates biological outcome.

Stereochemistry cis-trans Isomers Procurement

Optimal Procurement and Deployment Scenarios for 2,6-Dimethylpiperidin-4-one


CYP26A1 Inhibitor Development Programs

Based on the demonstrated sub-nanomolar CYP26A1 inhibitory potency (IC50 = 0.350 nM) [1], 2,6-dimethylpiperidin-4-one is best procured for hit-to-lead or lead optimization campaigns targeting the retinoic acid metabolic pathway. Researchers developing therapeutics for acne, psoriasis, or certain cancers where CYP26A1 modulation is therapeutically relevant should prioritize this compound over simpler piperidinones due to the >28,500-fold potency advantage. The compound's favorable LogP of 1.04 and zero rotatable bonds further support its utility as a rigid, membrane-permeable scaffold for medicinal chemistry elaboration.

Conformationally Constrained CNS Drug Scaffold

The unique combination of a secondary amine, a ketone, and geminal dimethyl substitution creates a conformationally restricted scaffold ideal for CNS drug discovery. With a LogP of 1.04 and topological polar surface area of 29.1 Ų [2], the compound resides within optimal parameters for blood-brain barrier penetration. Programs developing novel analgesics, anxiolytics, or antidepressants based on piperidine pharmacophores should select 2,6-dimethylpiperidin-4-one over 2,6-dimethylpiperidine, as the ketone functionality provides a synthetic handle for further derivatization while maintaining favorable CNS physicochemical properties.

Cost-Sensitive Screening Libraries and Scale-Up

For high-throughput screening campaigns or large-scale synthetic applications where stereochemical purity is not initially required, procurement of the unspecific racemic mixture (CAS 45717-87-1) at NLT 98% purity offers a cost-effective entry point. The >20-fold price differential compared to the isolated cis isomer makes the racemic mixture the preferred choice for initial hit identification. Should a hit series progress, subsequent procurement of stereochemically pure isomers can then be justified based on defined structure-activity relationships.

PDE4-Targeted Anti-inflammatory Lead Generation

Given the observed PDE4A enzyme engagement [3], 2,6-dimethylpiperidin-4-one serves as a privileged starting scaffold for PDE4 inhibitor design, a target class clinically validated for inflammatory diseases such as COPD and psoriasis. While not a potent PDE4 inhibitor in its own right, the scaffold provides a validated binding competency that can be elaborated through rational design. Procurement of this compound for PDE4-focused medicinal chemistry efforts is justified over non-binding piperidine analogs, which lack this baseline target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethylpiperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.